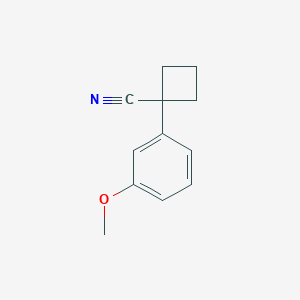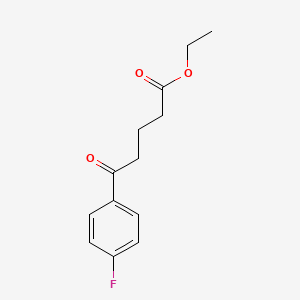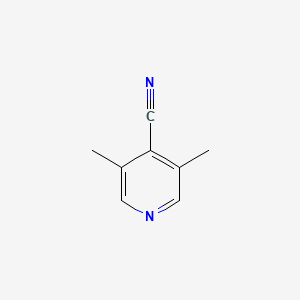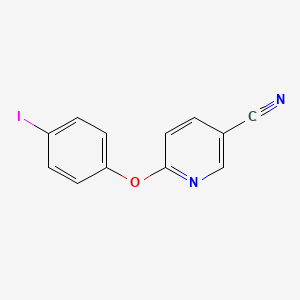
1-(3-Methoxyphenyl)cyclobutanecarbonitrile
Descripción general
Descripción
1-(3-Methoxyphenyl)cyclobutanecarbonitrile, also known as 1-MPCBC, is a cyclic compound with a phenyl ring and a cyclobutane ring as its core. It is a versatile organic compound with a wide range of applications in the field of organic chemistry. The compound has been used in the synthesis of a variety of compounds, including heterocyclic compounds, natural products, and pharmaceuticals. It has also been used in the synthesis of organic catalysts, organic ligands, and organic dyes. In
Aplicaciones Científicas De Investigación
Photochemical Reactions and Cycloadditions
1-(3-Methoxyphenyl)cyclobutanecarbonitrile has been studied for its role in various photochemical reactions. For instance, irradiation of similar nitrile compounds in polar solvents can lead to the formation of endo cyclobutane adducts and azabutadienes, which are important in the study of photochemical reaction mechanisms (Mella, Fasani, & Albini, 1991). Additionally, compounds like 1-(3-Methoxyphenyl)cyclobutanecarbonitrile can undergo [2 + 2] photocycloadditions, demonstrating their potential in synthetic chemistry as described by Minter et al. (2002).
Stereoselectivity and Mechanistic Insights
The stereoselectivity of reactions involving cyclobutane derivatives is a significant area of study. For instance, Vassilikogiannakis, Hatzimarinaki, and Orfanopoulos (2000) explored the stereochemical aspects of [2 + 2] photoadditions of related compounds, providing insights into the mechanisms and stereoselectivity of these reactions.
Synthetic Applications
Compounds related to 1-(3-Methoxyphenyl)cyclobutanecarbonitrile are also significant in synthetic chemistry. The work by Fujiwara, Morita, and Takeda (1989) demonstrated the use of similar cyclobutanone derivatives in the preparation of α-methylene-γ-butyrolactones, highlighting the versatility of these compounds in synthetic routes.
Photophysical Behavior
The study of the photophysical behavior of methoxyphenyl compounds, such as those investigated by Sakuragi et al. (1990), reveals important information about their electronic properties and potential applications in materials science.
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 1-(3-Methoxyphenyl)cyclobutanecarbonitrile has been conducted to understand their crystalline forms and molecular interactions. For example, the work of Mantelingu et al. (2007) on the crystal structure of related compounds provides valuable insights into their molecular arrangement and potential applications.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGRIOOSDBSHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596256 | |
| Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)cyclobutanecarbonitrile | |
CAS RN |
74205-15-5 | |
| Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)





![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)





![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)